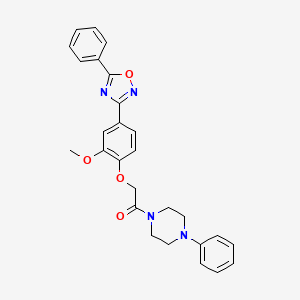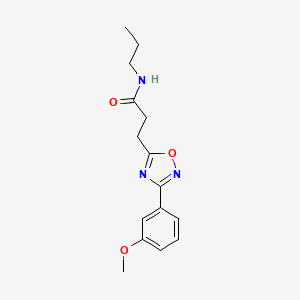
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as TQ-Ox, is a chemical compound that has been of significant interest to researchers due to its potential therapeutic properties. TQ-Ox belongs to the class of oxazole compounds and has been synthesized through various methods. In
Mecanismo De Acción
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exerts its therapeutic effects through various mechanisms of action. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been found to inhibit the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β. This compound has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, this compound has been found to inhibit the production of reactive oxygen species (ROS), which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound, making it easy to handle and store. Moreover, this compound exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for various therapeutic applications. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetic properties are not well understood. Moreover, this compound is a complex compound, and its synthesis requires several steps, making it challenging to produce in large quantities.
Direcciones Futuras
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several potential future directions. First, further studies are needed to understand the toxicity and pharmacokinetic properties of this compound. Second, the efficacy of this compound in various therapeutic applications needs to be further investigated. Third, the synthesis of this compound needs to be optimized to produce it in large quantities. Fourth, the mechanism of action of this compound needs to be further elucidated to understand its therapeutic effects fully. Fifth, this compound can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been of significant interest to researchers due to its potential therapeutic properties. This compound exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and exerts its therapeutic effects through various mechanisms of action. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to understand the toxicity and pharmacokinetic properties of this compound and to optimize its synthesis. This compound has several potential future directions and can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been synthesized through various methods, including the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with m-tolyl hydrazine followed by condensation with ethyl oxalate. Another method involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with m-tolyl hydrazine followed by the reaction with ethyl acetoacetate. The final product is obtained by the hydrolysis of the resulting ethyl ester.
Aplicaciones Científicas De Investigación
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to exhibit potential therapeutic properties in various scientific research applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-bacterial properties against a range of bacterial strains.
Propiedades
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-10-12-22(13-11-17)32-26-21(15-19-7-3-4-9-23(19)29-26)16-24-27(30)31-25(28-24)20-8-5-6-18(2)14-20/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBJALCYCDCQDQ-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)




![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)
